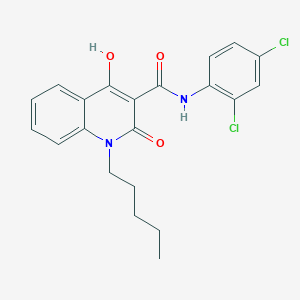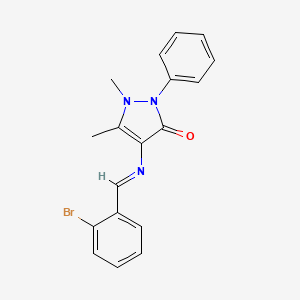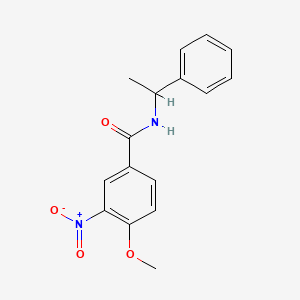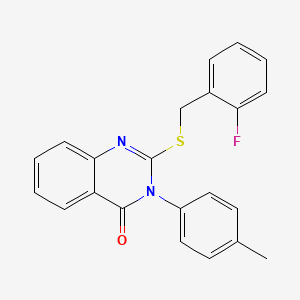
7-Butoxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butoxy-4-methyl-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners. The molecular formula of 7-Butoxy-4-methyl-chromen-2-one is C14H16O3, and it has a molecular weight of 232.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-methyl-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Butoxy-4-methyl-chromen-2-one, the reaction can be carried out using 4-methylresorcinol and ethyl butoxyacetate under acidic conditions .
Industrial Production Methods: Industrial production of 7-Butoxy-4-methyl-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Butoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
Aplicaciones Científicas De Investigación
7-Butoxy-4-methyl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of optical brighteners and as a fragrance ingredient in perfumery
Mecanismo De Acción
The mechanism of action of 7-Butoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Comparación Con Compuestos Similares
7-Hydroxy-4-methyl-chromen-2-one: Known for its anticoagulant properties.
7-Methoxy-4-methyl-chromen-2-one: Used in perfumery and as a flavoring agent.
7-Ethoxy-4-methyl-chromen-2-one: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: 7-Butoxy-4-methyl-chromen-2-one stands out due to its unique butoxy group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacological properties compared to other coumarin derivatives.
Propiedades
Número CAS |
85389-86-2 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
7-butoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-3-4-7-16-11-5-6-12-10(2)8-14(15)17-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
FIBWFIHURYJGEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)

![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989578.png)
![9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989583.png)



![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)

